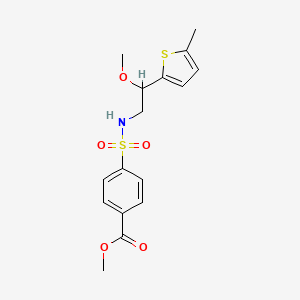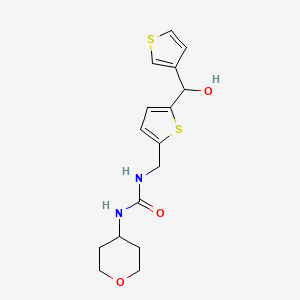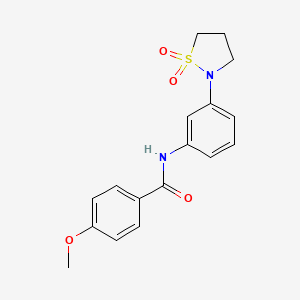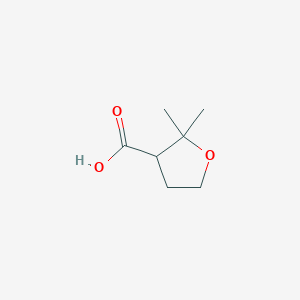
methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MMTSB and is a sulfamoylbenzoate derivative.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
A study by Kim et al. (2021) explored the photophysical properties of related compounds, indicating potential applications in luminescence studies. The introduction of methoxy and cyano groups in similar compounds significantly influenced their luminescence properties, suggesting possible applications in materials science for optoelectronic devices (Kim et al., 2021).
Photopolymerization
Research by Guillaneuf et al. (2010) described the use of a similar compound in nitroxide-mediated photopolymerization (NMP2). This study highlights the potential of methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate in polymer sciences, particularly in developing new photoinitiators for polymer synthesis (Guillaneuf et al., 2010).
Process Optimization
Xu et al. (2018) conducted a study on process optimization of a similar compound, demonstrating its significance as an intermediate in pharmaceutical synthesis. This research underlines the chemical's role in streamlining synthetic pathways, enhancing yields, and improving industrial processes (Xu et al., 2018).
Intramolecular Cyclization
The work by Shinohara et al. (1997) on intramolecular cyclization processes involving similar compounds could offer insights into the synthesis of complex organic molecules. This study may inform research in organic chemistry, particularly in the synthesis of heterocyclic compounds (Shinohara et al., 1997).
Catalysis in Organic Synthesis
The research conducted by Valle et al. (2012) on rhodium-catalyzed intramolecular formation of compounds related to methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate highlights its potential role in catalysis. This study suggests applications in synthetic chemistry, especially in creating complex organic molecules (Valle et al., 2012).
Antimicrobial Applications
Desai et al. (2007) synthesized new quinazolines, indicating the potential of related compounds in developing antimicrobial agents. This research opens avenues for using methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate in medicinal chemistry, particularly in synthesizing new drug molecules (Desai et al., 2007).
Corrosion Inhibition
Arrousse et al. (2021) conducted a theoretical study on compounds similar to methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate, exploring their application as corrosion inhibitors. This research highlights its potential use in materials engineering, especially in protecting metals from corrosion (Arrousse et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-11-4-9-15(23-11)14(21-2)10-17-24(19,20)13-7-5-12(6-8-13)16(18)22-3/h4-9,14,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXQQIUTQDBIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)
![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)

![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)
![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)


![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)